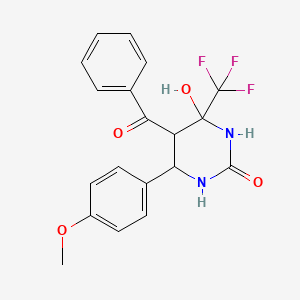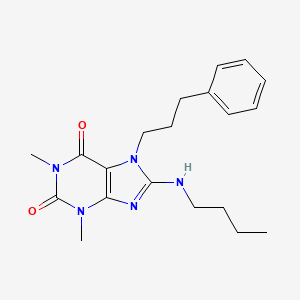![molecular formula C17H14BrN3O2 B6419759 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1197863-21-0](/img/structure/B6419759.png)
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a pyrazolyl group, and a benzamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and pyrazolyl groups suggests that this compound would have a complex, three-dimensional structure. The bromo and methoxy groups would likely be attached to the benzene ring in the benzamide group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The bromo group could undergo nucleophilic substitution reactions, while the methoxy group could participate in electrophilic aromatic substitution reactions. The pyrazolyl and benzamide groups could also undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and methoxy groups could increase its polarity, affecting its solubility in different solvents. The benzamide group could participate in hydrogen bonding, which could influence its melting and boiling points .Mechanism of Action
Target of Action
The primary target of 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is the RET (c-RET) . RET is a receptor tyrosine kinase that plays a crucial role in neural crest development and is implicated in various diseases when mutated .
Mode of Action
This compound acts as a potent and selective inhibitor of RET . It binds to the RET receptor, inhibiting its activity. This inhibition can prevent the activation of downstream signaling pathways that are critical for the survival and proliferation of certain cancer cells .
Biochemical Pathways
These could include the MAPK/ERK pathway, PI3K/Akt pathway, and others involved in cell growth and survival .
Pharmacokinetics
Similar compounds with a heterocyclic structure are known to have good absorption and distribution profiles . The metabolism and excretion would depend on various factors including the compound’s chemical structure and the patient’s physiological condition .
Result of Action
The compound effectively inhibits RET-driven cancers in vivo . By inhibiting RET, it can halt the growth and proliferation of cancer cells that are dependent on this pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s health status, genetic factors, and more
properties
IUPAC Name |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-13-6-7-15(18)14(10-13)17(22)20-12-4-2-11(3-5-12)16-8-9-19-21-16/h2-10H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMFZRXBDZFSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6419677.png)
![9-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419684.png)
![9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419688.png)
![9-[(2-chlorophenyl)methyl]-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419695.png)
![8-[3-(2-ethoxyethoxy)phenyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419703.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6419708.png)

![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419724.png)
![methyl 2-[3-hydroxy-2-oxo-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6419729.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6419734.png)
![1-(4-benzoylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6419748.png)
![13-[(3-ethoxypropyl)amino]-11-methyl-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419754.png)

![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B6419784.png)